What are the chemical properties of 11-Heneicosanone?
What are the chemical properties of 11-Heneicosanone?
An In-Depth Technical Guide to the Chemical Properties of 11-Heneicosanone
For Researchers, Scientists, and Drug Development Professionals
Introduction
11-Heneicosanone, also known as di-n-decyl ketone, is a long-chain, symmetrical aliphatic ketone. Its structure, comprising a central carbonyl group flanked by two ten-carbon alkyl chains, imparts specific chemical and physical properties that make it a subject of interest in various fields, including organic synthesis, materials science, and as a potential intermediate in the manufacturing of specialty chemicals. This guide provides a comprehensive overview of its chemical properties, spectroscopic signature, synthesis, and reactivity, offering field-proven insights for its practical application in a research and development setting.
Molecular Structure and Physicochemical Properties
11-Heneicosanone is characterized by its 21-carbon backbone with a ketone functional group at the 11th position. This symmetrical structure is fundamental to its properties, influencing its crystallinity, melting point, and spectroscopic characteristics.
Caption: Molecular Structure of 11-Heneicosanone.
The key physicochemical properties of 11-Heneicosanone are summarized in the table below. The long, nonpolar alkyl chains dominate its physical behavior, rendering it a waxy, crystalline solid with very low solubility in polar solvents.
| Property | Value | Source |
| IUPAC Name | Henicosan-11-one | [1] |
| Synonyms | Di-n-decyl ketone, Didecyl Ketone | [1] |
| CAS Number | 19781-72-7 | [1] |
| Molecular Formula | C₂₁H₄₂O | [1] |
| Molecular Weight | 310.57 g/mol | [1] |
| Appearance | White to slightly pale yellow crystalline powder | [2] |
| Melting Point | 64 °C | [2] |
| Boiling Point | Data not available (expected to be >350 °C at 760 mmHg) | [2] |
| Solubility | Insoluble in water; Soluble in nonpolar organic solvents like diethyl ether, hexane, and chloroform. | [2] |
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Expert Insight: The lack of an experimentally determined boiling point in common databases is typical for high molecular weight compounds which often decompose at their atmospheric boiling point. It would be standard practice to purify such a compound by vacuum distillation. Its high melting point relative to the corresponding alkane, heneicosane (m.p. 40.5 °C), is due to the strong intermolecular dipole-dipole interactions of the central carbonyl group, which allows for more ordered packing in the crystal lattice.[3]
Spectroscopic Analysis and Characterization
Spectroscopic analysis is critical for the unambiguous identification and quality control of 11-Heneicosanone. Below are the expected spectroscopic signatures based on its structure.
Infrared (IR) Spectroscopy
The IR spectrum of a saturated aliphatic ketone is dominated by the carbonyl (C=O) stretch.
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C=O Stretch: A very strong and sharp absorption band is expected around 1715 cm⁻¹ . This is the most diagnostic peak for confirming the ketone functional group.[4]
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C-H Stretch: Strong absorptions between 2850-2960 cm⁻¹ will be present, corresponding to the stretching vibrations of the numerous C-H bonds in the decyl chains.
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C-H Bend: Medium-intensity bending vibrations for the CH₂ and CH₃ groups will appear in the fingerprint region, typically around 1465 cm⁻¹ (scissoring) and 1375 cm⁻¹ (methyl rock).
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹³C NMR Spectroscopy: Due to the molecule's symmetry, only 11 unique carbon signals are expected.
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C=O Carbon (C11): This signal will appear significantly downfield, typically in the range of 205-220 ppm , and will be of low intensity.[5]
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Alpha-Carbons (C10, C12): These carbons are adjacent to the carbonyl group and will be deshielded, appearing around 40-45 ppm .
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Alkyl Chain Carbons: The remaining eight carbons of the decyl chain will produce distinct signals in the typical aliphatic region of 14-35 ppm .[6]
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Terminal Methyl Carbon (C1, C21): The terminal methyl carbon will be the most upfield signal, appearing around 14 ppm .[5]
-
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¹H NMR Spectroscopy: The symmetry of the molecule simplifies the ¹H NMR spectrum.
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Alpha-Protons (on C10, C12): The protons on the carbons alpha to the carbonyl are the most deshielded. They will appear as a triplet around 2.4 ppm .
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Alkyl Chain Protons: The bulk of the protons on the CH₂ groups of the chains will form a large, complex multiplet in the 1.2-1.6 ppm region.
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Terminal Methyl Protons (on C1, C21): The protons of the two methyl groups will appear as a triplet at approximately 0.9 ppm .
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Mass Spectrometry (MS)
In electron ionization mass spectrometry (EI-MS), 11-Heneicosanone will exhibit a clear molecular ion peak and characteristic fragmentation patterns.
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Molecular Ion (M⁺): A peak at m/z = 310 corresponding to the molecular weight of the compound.
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Alpha-Cleavage: The most significant fragmentation pathway for ketones is the cleavage of the C-C bond adjacent to the carbonyl group. This results in the formation of stable acylium ions. For 11-Heneicosanone, this cleavage can happen on either side of the carbonyl, leading to two major fragment ions:
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[CH₃(CH₂)₉CO]⁺: m/z = 171
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[CH₃(CH₂)₈CH₂]⁺: m/z = 141
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McLafferty Rearrangement: This is another common fragmentation for ketones with sufficiently long alkyl chains, involving the transfer of a gamma-hydrogen to the carbonyl oxygen followed by cleavage. This would result in a neutral alkene fragment and a charged enol fragment.
Caption: Workflow for the Synthesis and Spectroscopic Confirmation of 11-Heneicosanone.
Synthesis of 11-Heneicosanone
A reliable and classic method for preparing symmetrical ketones like 11-Heneicosanone is the reaction of an acid chloride with an organocadmium reagent. This method is highly selective and prevents the over-addition that can occur with more reactive organometallics like Grignard reagents.[7]
Protocol: Synthesis via Organocadmium Reagent
This two-step protocol begins with the preparation of the organocadmium reagent from a Grignard reagent, followed by acylation.
Step 1: Preparation of Di-n-decylcadmium
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Setup: Assemble a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet. Maintain a positive pressure of dry nitrogen throughout the reaction.
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Grignard Formation: Place magnesium turnings (2 equivalents) in the flask. Add a solution of 1-bromodecane (2 equivalents) in anhydrous diethyl ether via the dropping funnel. A small crystal of iodine may be added to initiate the reaction.
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Reaction: Allow the mixture to reflux gently until all the magnesium has been consumed, forming the Grignard reagent, decylmagnesium bromide.
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Organocadmium Formation: Cool the Grignard solution to 0 °C. In a separate flask, prepare a slurry of anhydrous cadmium chloride (CdCl₂) (1 equivalent) in anhydrous diethyl ether. Slowly add the CdCl₂ slurry to the Grignard reagent solution with vigorous stirring.
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Completion: After the addition is complete, stir the mixture at room temperature for 1 hour. The solution of di-n-decylcadmium is now ready for the next step.
Step 2: Acylation to form 11-Heneicosanone
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Precursor Preparation: Decanoyl chloride is required for this step. It can be prepared by reacting decanoic acid with thionyl chloride (SOCl₂).[8]
-
Reaction: Cool the di-n-decylcadmium solution to 0 °C. Slowly add a solution of decanoyl chloride (2 equivalents) in anhydrous diethyl ether via the dropping funnel.
-
Reflux: After the addition, allow the mixture to warm to room temperature and then gently reflux for 1 hour.
-
Workup: Cool the reaction mixture and carefully quench it by pouring it over crushed ice and dilute sulfuric acid.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3x).
-
Washing: Combine the organic layers and wash successively with water, 5% sodium bicarbonate solution, and brine.
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Drying and Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent by rotary evaporation. The crude 11-Heneicosanone can be purified by recrystallization from ethanol or by vacuum distillation.
Reactivity and Stability
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Stability: 11-Heneicosanone is a stable compound under normal laboratory conditions. It should be stored in a well-sealed container away from direct light and heat.
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Incompatibilities: As with other ketones, it is incompatible with strong oxidizing agents and strong reducing agents.[2]
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Reactivity of the Carbonyl Group: The chemistry of 11-Heneicosanone is dominated by the reactivity of its central carbonyl group.
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Nucleophilic Addition: The electrophilic carbonyl carbon is susceptible to attack by nucleophiles. For example, reaction with Grignard reagents or organolithium compounds will produce tertiary alcohols.
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Reduction: The carbonyl group can be reduced to a secondary alcohol (11-heneicosanol) using reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄). Complete reduction of the carbonyl to a methylene group (to form heneicosane) can be achieved via methods like the Wolff-Kishner or Clemmensen reductions.[9]
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Enolate Formation: The α-protons on C10 and C12 are weakly acidic and can be removed by a strong base to form an enolate, which can then act as a nucleophile in reactions such as aldol condensations or alkylations.
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Conclusion
11-Heneicosanone is a symmetrical long-chain ketone with well-defined chemical and physical properties primarily dictated by its long alkyl chains and central carbonyl group. Its characterization is straightforward using standard spectroscopic techniques (IR, NMR, and MS), which provide clear, interpretable signatures. While several synthetic routes are possible, the use of organocadmium reagents offers a classic and selective method for its preparation. A thorough understanding of its properties and reactivity is essential for its effective use as a synthetic intermediate or specialty chemical in advanced research and development applications.
References
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National Center for Biotechnology Information. "PubChem Compound Summary for CID 29776, 11-Heneicosanone." PubChem, n.d. [Link].
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Master Organic Chemistry. "13-C NMR - How Many Signals." Master Organic Chemistry, 2022. [Link].
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University of Calgary. "IR Spectroscopy Tutorial: Ketones." n.d. [Link].
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Chemistry LibreTexts. "19.14: Spectroscopy of Aldehydes and Ketones." Chemistry LibreTexts, 2024. [Link].
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Chemistry LibreTexts. "Mass Spectrometry - Fragmentation Patterns." Chemistry LibreTexts, 2023. [Link].
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Chemistry LibreTexts. "Interpreting C-13 NMR Spectra." Chemistry LibreTexts, 2023. [Link].
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Siasat, P. "The Chemistry of Decanoyl Chloride: Synthesis Routes and Reactivity Explained." Medium, 2024. [Link].
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CK-12 Foundation. "Preparation of Ketones." CK-12, 2026. [Link].
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